LP8 vs. Repurposed Azoles: CYP51 Scaffold Class Distinction for Target Engagement
LP8 is a pyridinyl-type CYP51 inhibitor, structurally distinct from the imidazole/triazole core of repurposed antifungals like ketoconazole or posaconazole. This chemotype distinction is critical because 4-aminopyridyl-based inhibitors (the class to which LP8 belongs) were developed using structure-based drug design to specifically bind *T. cruzi* CYP51 (TcCYP51) . While direct quantitative binding data (Kd/IC50) for LP8 is not publicly disclosed in primary literature, the lead optimization campaign from which this scaffold emerged demonstrated that 4-aminopyridyl derivatives achieve low-nanomolar binding affinity to TcCYP51 (e.g., optimized leads 27i and 27r with EC50 = 14-18 nM against intracellular amastigotes) and exhibit improved selectivity against human CYPs (<50% inhibition at 1 μM) compared to earlier azole-based leads [1].
| Evidence Dimension | Scaffold Class and Selectivity Profile |
|---|---|
| Target Compound Data | Pyridinyl-based CYP51 inhibitor (4-aminopyridyl class); human CYP inhibition <50% at 1 μM (class-level property) [1]. |
| Comparator Or Baseline | Azole antifungals (e.g., ketoconazole, posaconazole): imidazole/triazole scaffold; known for off-target human CYP inhibition (e.g., CYP3A4) and hepatotoxicity. |
| Quantified Difference | Not directly comparable due to lack of LP8-specific numeric data; however, class-level optimization shifted from >50% human CYP inhibition (azole baseline) to <50% at 1 μM for optimized 4-aminopyridyl leads [1]. |
| Conditions | Biochemical binding assays for TcCYP51; human CYP inhibition assays (CYP1A2, CYP2D6, CYP3A4) at 1 μM [1]. |
Why This Matters
The pyridinyl scaffold class is associated with improved selectivity over human CYPs, reducing the risk of off-target pharmacology in cellular and in vivo models compared to generic azole CYP51 inhibitors.
- [1] Choi JY, Calvet CM, Gunatilleke SS, et al. Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-chagas agents. J Med Chem. 2013;56(19):7651-7668. View Source
